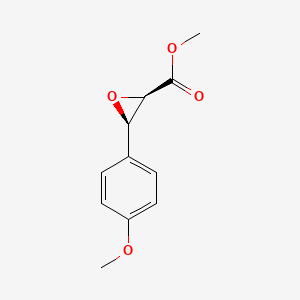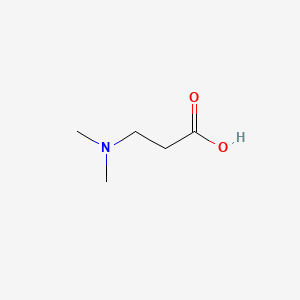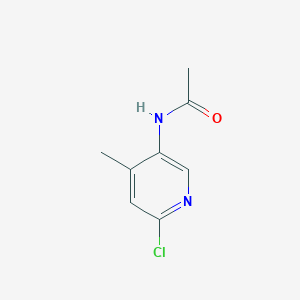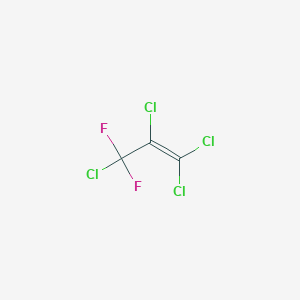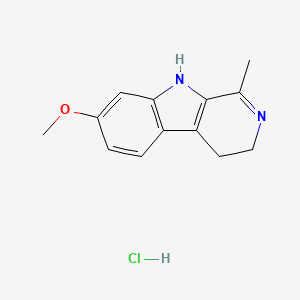
Harmaline hydrochloride
Descripción general
Descripción
Harmaline hydrochloride is an alkaloid found in Peganum harmala . It is a harmala alkaloid in which the harman skeleton is methoxy-substituted at C-7 and has been reduced across the 3,4 bond . It has been considered for treatment of cancer and cerebral diseases and is a known CNS stimulant .
Molecular Structure Analysis
The molecular formula of Harmaline hydrochloride is C13H15ClN2O . The structure of Harmaline hydrochloride is a harmala alkaloid in which the harman skeleton is methoxy-substituted at C-7 and has been reduced across the 3,4 bond .Physical And Chemical Properties Analysis
The molecular weight of Harmaline hydrochloride is 250.72 g/mol . Other physical and chemical properties are not fully detailed in the available literature.Aplicaciones Científicas De Investigación
Application in Neurodegenerative Diseases
Field
Neuroscience
Summary of Application
Harmaline hydrochloride has been found to have potential applications in the treatment of neurodegenerative diseases . It exhibits a high ability to intercalate in DNA and acts as a powerful and specific inhibitor of tyrosine kinase DYRK1A .
Methods of Application
The methods of application involve the administration of harmaline hydrochloride to patients suffering from neurodegenerative diseases. The exact dosage and administration procedures would depend on the specific condition and the patient’s overall health .
Results or Outcomes
Harmaline hydrochloride has shown promise in preclinical studies for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Application in Cancer Treatment
Field
Oncology
Summary of Application
Harmaline hydrochloride has been used in the treatment of various types of cancer . It has been identified as a cytotoxic agent against some human cancer cell lines, including Diffuse Intrinsic Pontine Glioma (DIPG) ones .
Methods of Application
The methods of application involve the administration of harmaline hydrochloride to cancer patients. The exact dosage and administration procedures would depend on the specific type of cancer and the patient’s overall health .
Results or Outcomes
In some DIPG patients receiving harmaline hydrochloride, an acquired resistance was observed .
Application in Dental Medicine
Field
Dental Medicine
Summary of Application
Harmaline hydrochloride has been found to promote human periodontal ligament cell-induced tissue regeneration .
Methods of Application
The methods of application involve the administration of harmaline hydrochloride to patients with dental issues. The exact dosage and administration procedures would depend on the specific condition and the patient’s overall health .
Results or Outcomes
Harmaline hydrochloride has shown promise in increasing the formation of tooth roots and periodontal tissues .
Application in Antiviral Therapy
Field
Virology
Summary of Application
Harmaline hydrochloride and its derivatives have a pronounced antiviral activity . For instance, harmane and its derivatives exhibit antiviral activity against HIV .
Methods of Application
The methods of application involve the administration of harmaline hydrochloride to patients suffering from viral infections. The exact dosage and administration procedures would depend on the specific condition and the patient’s overall health .
Results or Outcomes
Harmaline hydrochloride has shown promise in disrupting the maturation and release of particles of Dengue fever virus into the extracellular environment .
Application in Optical Studies
Field
Optical Physics
Summary of Application
Harmaline and its derivatives have been used in the study of their interaction with DNA and other biological targets, as well as with drug delivery vehicles . They have fluorescent properties, which makes them useful in these studies .
Methods of Application
The methods of application involve the use of harmaline hydrochloride in various optical studies. The exact procedures would depend on the specific study and its objectives .
Results or Outcomes
Harmaline hydrochloride has shown promise in enhancing the understanding of the interaction between DNA and other biological targets, as well as with drug delivery vehicles .
Application in Traditional Chinese Medicine
Field
Traditional Chinese Medicine
Summary of Application
Harmaline hydrochloride has been used in traditional Chinese medicine for over 100 years to treat various diseases, including cancer and malaria .
Methods of Application
The methods of application involve the administration of harmaline hydrochloride to patients suffering from various diseases. The exact dosage and administration procedures would depend on the specific condition and the patient’s overall health .
Results or Outcomes
Harmaline hydrochloride has shown promise in the treatment of various diseases in traditional Chinese medicine .
Safety And Hazards
Harmaline hydrochloride is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULNGKOFHCQQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975685 | |
| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Harmaline hydrochloride | |
CAS RN |
363-11-1, 6027-98-1 | |
| Record name | Harmaline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmaline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmaline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



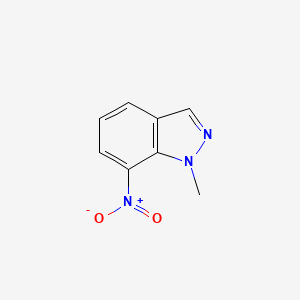
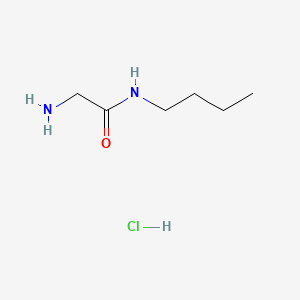
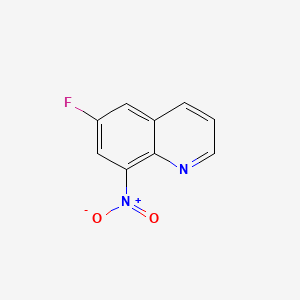
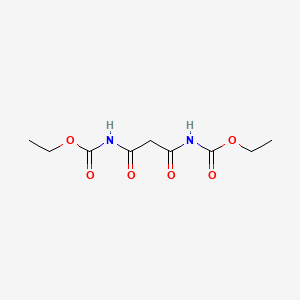
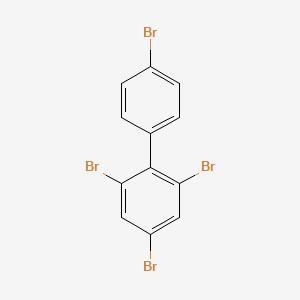
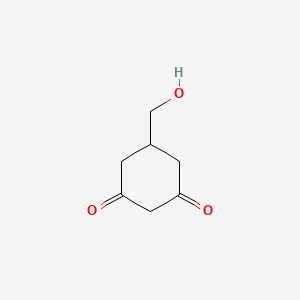

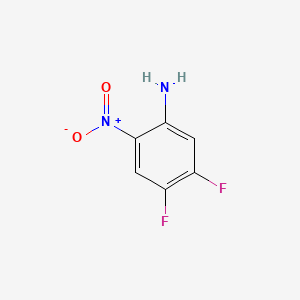
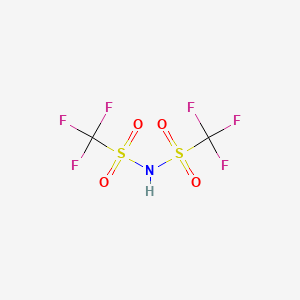
![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
